molecular formula C15H20N2O6 B1377936 Boc-abu-onp CAS No. 67708-97-8

Boc-abu-onp

Cat. No.: B1377936
CAS No.: 67708-97-8
M. Wt: 324.33 g/mol
InChI Key: RCWVQAPDWRVKHZ-LBPRGKRZSA-N
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Description

Boc-abu-onp, also known as 4-nitrophenyl (2S)-2-[(tert-butoxycarbonyl)amino]butanoate, is a compound with the molecular formula C15H20N2O6 and a molecular weight of 324.33 g/mol . It is commonly used in organic synthesis, particularly in peptide synthesis, due to its role as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Boc-abu-onp involves the reaction of 4-nitrophenol with Boc-L-alpha-aminobutyric acid. The reaction typically occurs in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA) in an organic solvent such as dichloromethane . The reaction conditions are generally mild, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for efficient production. The process involves stringent quality control measures to ensure high purity and consistency of the final product .

Mechanism of Action

The mechanism of action of Boc-abu-onp involves the protection of amino groups through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during peptide synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids in peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-abu-onp is unique due to its stability under basic conditions and its selective removal under acidic conditions. This makes it particularly useful in multi-step syntheses where orthogonal protection strategies are required .

Properties

IUPAC Name

(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6/c1-5-12(16-14(19)23-15(2,3)4)13(18)22-11-8-6-10(7-9-11)17(20)21/h6-9,12H,5H2,1-4H3,(H,16,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWVQAPDWRVKHZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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